N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline
Description
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C11H13N3S/c1-15-10-4-2-9(3-5-10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
InChI Key |
FCEASESMCNVBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
- Formation of the imidazole ring or introduction of the imidazole moiety.
- Attachment of the methylsulfanyl-substituted aniline framework, usually at the para position relative to the amino group.
The compound can be prepared by condensation reactions involving 2-methylthioaniline derivatives, formaldehyde, and imidazole precursors under controlled heating conditions.
Detailed Synthetic Route
| Step | Reactants | Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| 1 | 4-(Methylsulfanyl)aniline + Formaldehyde + Ammonium acetate | Heating, typically 70–110 °C, solvent varies (ethanol, DMF) | Condensation to form imidazole ring linked via methylene bridge to aniline | Moderate to good yields reported (50–85%) |
| 2 | Purification by recrystallization or chromatography | Solvent-dependent (ethanol, dichloromethane) | Removal of impurities and isolation of pure compound | Yields depend on purification efficiency |
Note: The reaction mechanism involves nucleophilic attack of the aniline nitrogen on formaldehyde, followed by cyclization with imidazole or its derivatives to form the imidazol-2-ylmethyl linkage.
Industrial and Scale-Up Considerations
Industrial synthesis often employs continuous flow reactors to optimize reaction time and yield. Reaction parameters such as temperature, solvent choice, and reagent concentrations are fine-tuned to maximize purity and minimize by-products. Purification steps may include:
- Recrystallization from suitable solvents (e.g., ethanol).
- Chromatographic techniques (flash chromatography, column chromatography).
Reaction Conditions and Reagents
Common Reagents
- 4-(Methylsulfanyl)aniline: Starting aniline derivative with para methylsulfanyl substitution.
- Formaldehyde: Provides the methylene bridge linking imidazole and aniline.
- Ammonium acetate: Facilitates imidazole ring formation via condensation.
- Solvents: Ethanol, dimethylformamide (DMF), or 1,4-dioxane, depending on scale and desired reaction rate.
- Catalysts/Additives: Sometimes acid or base catalysts are used to promote cyclization.
Reaction Parameters
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 70–110 °C | Higher temps increase reaction rate but risk side products |
| Reaction time | 2–24 hours | Longer times improve conversion but may cause impurities |
| Solvent | Ethanol, DMF, 1,4-dioxane | Solvent polarity affects solubility and reaction kinetics |
| Molar ratios | 1:1:1 (aniline:formaldehyde:ammonium acetate) | Stoichiometric balance critical for yield |
Purification and Characterization
Purification is essential to isolate the desired compound from side products such as unreacted starting materials or over-condensed species.
- Recrystallization: Commonly from ethanol or ethanol/water mixtures.
- Chromatography: Flash column chromatography using silica gel and solvents like dichloromethane/methanol mixtures.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Data Table: Summary of Preparation Conditions
Research Findings and Optimization
- Reaction yields and purity are sensitive to temperature and reaction time; optimal conditions are a balance between sufficient heating for ring formation and avoiding decomposition.
- Use of ammonium acetate as a mild acid catalyst promotes efficient cyclization.
- Solvent choice influences solubility of reactants and intermediates, impacting reaction kinetics.
- Industrial methods emphasize continuous flow reactors for reproducibility and scalability.
- Oxidation of the methylsulfanyl group can be controlled post-synthesis to modify compound properties.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazole and Benzene Rings
2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline (CAS 1155908-51-2)
- Structure : The benzene ring has a methyl group at the 2-position and a methylsulfanyl group at the 4-position. The imidazole is 1-methyl-substituted and linked via a sulfanyl (-S-) bridge.
- Molecular Formula : C₁₁H₁₃N₃S (vs. the target compound’s likely formula: C₁₁H₁₃N₃S, assuming similar substituents).
- Key Differences :
N-(Cyclopropylmethyl)-4-(methylsulfanyl)aniline (CAS 1154342-62-7)
- Structure : Cyclopropylmethyl replaces the imidazole-methylene group.
- Molecular Formula : C₁₁H₁₅NS (MW: 193.31).
- Absence of the imidazole eliminates hydrogen-bonding capacity, altering reactivity in biological systems .
4-(Methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline (CAS Unspecified)
- Structure : A naphthalen-2-ylmethyl group replaces the imidazole-methylene.
- Molecular Formula : C₁₈H₁₇NS (MW: 279.4).
- The absence of nitrogen heterocycles limits coordination with metal ions or enzymes .
Functional Group Comparisons
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide (Patent Compound)
- Structure : A benzamide core with methylsulfanyl, trifluoromethyl, and tetrazole groups.
- Key Differences :
4-(1H-Imidazol-1-yl)aniline
- Structure : Imidazole is directly attached to the benzene at the para position.
- Direct imidazole linkage may enhance resonance effects, altering electronic properties on the benzene ring .
Data Table: Structural and Physicochemical Comparisons
Biological Activity
N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline, with the CAS number 1250031-44-7, is an organic compound notable for its structural features, including an imidazole group and a methylsulfanyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₃S
- Molecular Weight : 219.31 g/mol
- CAS Number : 1250031-44-7
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the reaction of imidazole derivatives with aniline compounds. The methodologies may include:
- Condensation Reactions : Combining imidazole derivatives with methylsulfanyl-substituted anilines.
- Cyclization Techniques : Utilizing cyclization reactions to form the imidazole ring while attaching the aniline moiety.
Biological Activities
Research indicates that compounds containing imidazole and aniline functionalities exhibit significant biological activities, including:
- Antimicrobial Activity : Some studies have shown that similar compounds possess antimicrobial properties against various bacterial strains.
- Antitumor Activity : Compounds with imidazole structures have been reported to demonstrate cytotoxic effects against cancer cell lines.
Table 1: Biological Activities of Similar Compounds
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values indicating strong inhibitory effects on cell proliferation in MCF7 breast cancer cells.
- Mechanism of Action : The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell survival. Preliminary findings suggest that it may interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells.
- Pharmacological Evaluation : A pharmacological evaluation indicated that this compound could serve as a lead for developing new anticancer agents. The structure-function relationship analysis revealed that modifications to the imidazole and methylsulfanyl groups could enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
